In Vitro Strand Transfer Potency of GSK-364735 Compared to Raltegravir, Elvitegravir, and L-870,810
In a standardized recombinant HIV-1 integrase strand transfer assay, GSK-364735 exhibits a mean IC₅₀ of 7.8 ± 0.8 nM. This potency is directly comparable to raltegravir (IC₅₀ = 7.4 nM) and elvitegravir (IC₅₀ = 7.2 nM) and is 2.4-fold more potent than the early clinical candidate L-870,810 (IC₅₀ = 18.7 nM), all tested in the same assay system [1].
| Evidence Dimension | 50% Inhibitory Concentration (IC₅₀) in recombinant HIV-1 integrase strand transfer assay |
|---|---|
| Target Compound Data | IC₅₀ = 7.8 ± 0.8 nM |
| Comparator Or Baseline | Raltegravir: IC₅₀ = 7.4 nM; Elvitegravir: IC₅₀ = 7.2 nM; L-870,810: IC₅₀ = 18.7 nM |
| Quantified Difference | GSK-364735 is 2.4-fold more potent than L-870,810; comparable to raltegravir and elvitegravir |
| Conditions | Recombinant HIV-1 integrase enzyme, strand transfer-specific assay, in vitro |
Why This Matters
This direct comparison enables researchers to select GSK-364735 as a naphthyridinone scaffold representative with potency statistically equivalent to first-generation clinical INSTIs, facilitating cross-scaffold structure-activity relationship studies without confounding potency variables.
- [1] Garvey EP, Johns BA, Gartland MJ, et al. The naphthyridinone GSK364735 is a novel, potent human immunodeficiency virus type 1 integrase inhibitor and antiretroviral. Antimicrob Agents Chemother. 2008;52(3):901-908. doi:10.1128/AAC.01218-07. Table 1. View Source
